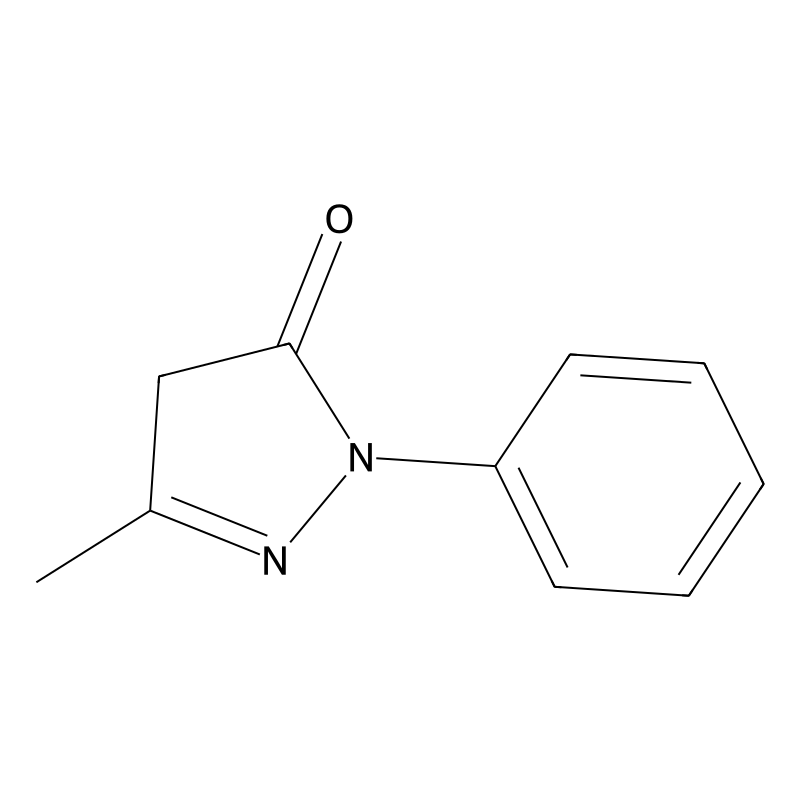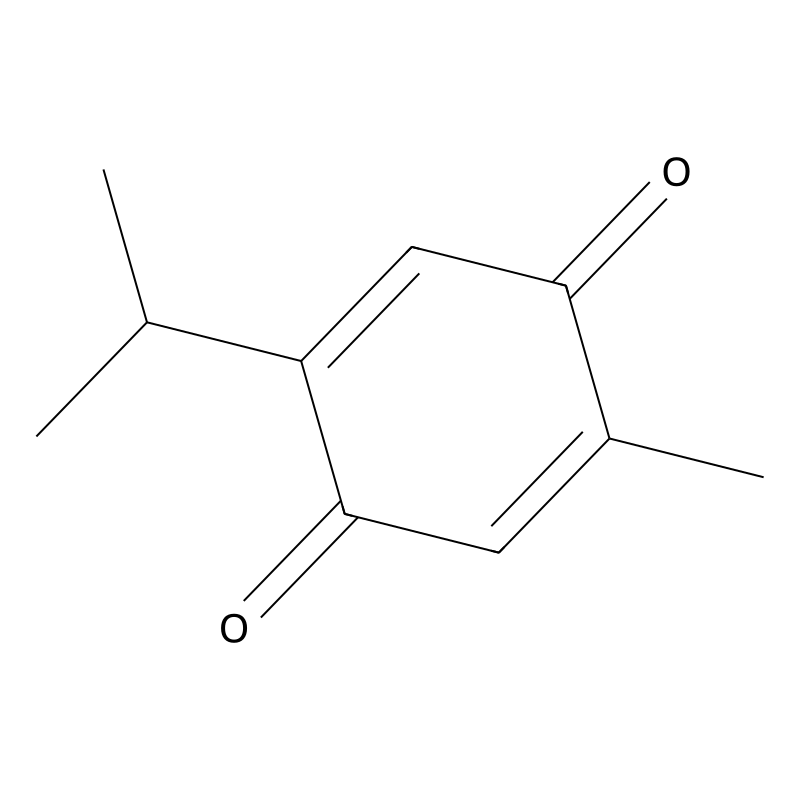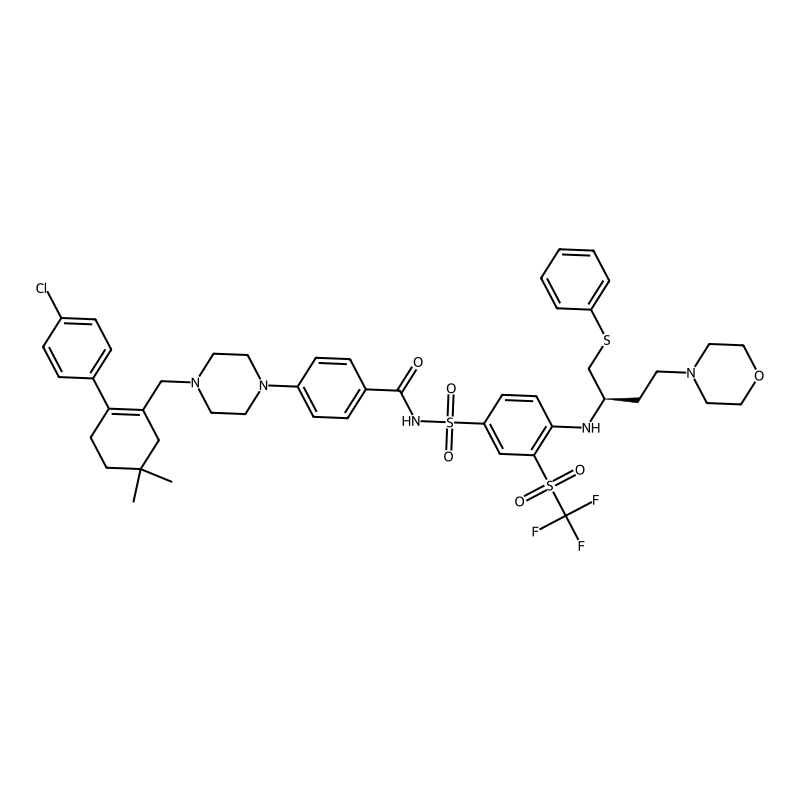Apoptosis Modulation & Signaling
CAS No.:89-25-8
Molecular Formula:C10H10N2O
Molecular Weight:174.2 g/mol
Availability:
In Stock
CAS No.:490-91-5
Molecular Formula:C10H12O2
Molecular Weight:164.20 g/mol
Availability:
In Stock
CAS No.:923564-51-6
Molecular Formula:C47H55ClF3N5O6S3
Molecular Weight:974.6 g/mol
Availability:
In Stock
CAS No.:33069-62-4
Molecular Formula:C47H51NO14
Molecular Weight:853.9 g/mol
Availability:
In Stock
CAS No.:1257044-40-8
Molecular Formula:C45H50ClN7O7S
Molecular Weight:868.4 g/mol
Availability:
In Stock
CAS No.:190977-41-4
Molecular Formula:C172H221N62O91P17S17
Molecular Weight:5685 g/mol
Availability:
In Stock





